Rlh 033

Sigma-1 Receptor Pharmacology Radioligand Binding Assay Drug Discovery

RLH-033 is the definitive gold standard for sigma-1 (σ1) receptor pharmacology. Its sub-nanomolar affinity (Ki=50 pM) and >2000-fold selectivity over σ2 ensure exclusive σ1 binding at minimal concentrations—eliminating cross-reactivity seen with generic ligands like haloperidol or (+)-pentazocine. The 4-nitrophenyl cyclopentanecarboxylate scaffold, validated by SAR, drives unmatched specificity. Use RLH-033 for radioligand displacement assays, receptor occupancy validation, and baseline σ1 characterization. Demand the reference standard that guarantees reproducible, unambiguous σ1 pharmacology.

Molecular Formula C25H31ClN2O4
Molecular Weight 459.0 g/mol
CAS No. 157097-10-4
Cat. No. B1680651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRlh 033
CAS157097-10-4
Synonyms2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride
RLH 033
RLH-033
Molecular FormulaC25H31ClN2O4
Molecular Weight459.0 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCN3CCC(CC3)C4=CC=CC=C4.Cl
InChIInChI=1S/C25H30N2O4.ClH/c28-24(25(14-4-5-15-25)22-8-10-23(11-9-22)27(29)30)31-19-18-26-16-12-21(13-17-26)20-6-2-1-3-7-20;/h1-3,6-11,21H,4-5,12-19H2;1H
InChIKeyRQQAHFSSIAWEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RLH-033 (CAS 157097-10-4): High-Potency Sigma-1 Receptor Ligand with Defined Pharmacological Profile for Biomedical Research Procurement


RLH-033 (CAS: 157097-10-4), chemically designated as 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride, is a synthetic small molecule that functions as a potent and selective ligand for the sigma-1 (σ1) recognition site [1]. It exhibits sub-nanomolar binding affinity (Ki = 50 pM) for σ1 sites, coupled with a >2000-fold selectivity over the sigma-2 (σ2) subtype [1]. This compound is primarily utilized as a reference standard in radioligand binding assays to validate σ1 receptor pharmacology [1].

Why Sigma-1 Receptor Ligands Are Not Interchangeable: Quantitative Selectivity and Affinity Differences Demanding RLH-033 Specification


Sigma-1 receptor ligands are a chemically diverse class, with variations in substituents leading to substantial differences in subtype selectivity (σ1 vs. σ2) and affinity profiles. Generic substitution with other σ1 ligands can compromise assay sensitivity and specificity. RLH-033's unique combination of sub-nanomolar σ1 affinity (Ki = 50 pM) and high σ2 selectivity (>2000-fold) is a result of its specific 4-nitrophenyl cyclopentanecarboxylate and 4-phenylpiperidinyl moieties, as demonstrated in structure-activity relationship (SAR) studies [1]. This contrasts sharply with less selective ligands like (+)-pentazocine, which has significantly lower σ1 affinity (Ki ≈ 6.7 nM), or non-selective ligands like haloperidol. Such differences directly impact experimental outcomes, making precise compound specification critical for reproducible σ1 pharmacology research [2].

Quantitative Evidence for RLH-033: Differential Binding Affinity and Selectivity Data for Scientific Procurement Decisions


Unmatched Sub-Nanomolar Affinity for Sigma-1 Receptor Differentiates RLH-033 from Standard Ligands

RLH-033 exhibits a binding affinity (Ki) of 50 pM for the sigma-1 receptor, as determined by its ability to displace [3H](+)-pentazocine in guinea pig brain membranes [1]. This affinity is over 130-fold greater than that of the classic σ1 ligand (+)-pentazocine (Ki ≈ 6.7 nM), and at least 20-fold greater than haloperidol (Ki ≈ 1.0 nM) under comparable assay conditions [1][2]. At the time of publication, this made RLH-033 the most potent σ1 ligand ever reported [1].

Sigma-1 Receptor Pharmacology Radioligand Binding Assay Drug Discovery

Exceptional Sigma-1 Over Sigma-2 Subtype Selectivity Defines RLH-033's Utility

RLH-033 demonstrates a >2000-fold selectivity for the sigma-1 receptor over the sigma-2 receptor [1]. Its Ki for the σ2 site, as measured by displacement of [3H]1,3-di(2-tolyl)guanidine (DTG) in the presence of 500 nM (+)-pentazocine, is 105 nM, compared to its σ1 Ki of 50 pM [1]. This contrasts with ligands like DTG, which exhibits high affinity for both subtypes (σ1 Ki ≈ 20 nM, σ2 Ki ≈ 40 nM), or haloperidol, which has roughly equal affinity for σ1 and σ2 [2].

Sigma-2 Receptor Subtype Selectivity Receptor Pharmacology

Broad Counter-Screening Profile Confirms RLH-033's Exquisite Target Specificity

RLH-033's sigma-1 binding is highly specific, with negligible affinity for a panel of off-target receptors, including dopamine D1 (Ki = 2.9 µM), D2 (Ki = 0.35 µM), muscarinic M1 (Ki = 0.88 µM), and M2 (Ki = 1.7 µM) [1]. Furthermore, it shows no affinity for NMDA, PCP, or opioid receptors [1]. This clean profile is a direct differentiator from other sigma ligands like haloperidol, which is a potent D2 antagonist (Ki ≈ 1 nM), or certain piperazine-based sigma ligands that exhibit significant affinity for serotonin or adrenergic receptors.

Off-Target Effects Receptor Profiling Assay Validation

SAR Analysis Confirms RLH-033 as the Optimized Member of a Potent Sigma-Selective Series

In the seminal SAR study of (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters, RLH-033 (compound 22 in that publication) was identified as the most potent and selective compound among a series of rationally designed analogs [1]. Modifications to the ester spacer length, the piperidine nitrogen substituent, and the aromatic ring substitutions all resulted in significant losses of either affinity or selectivity [1]. For example, the des-nitro analog (compound 20) exhibited a 10-fold decrease in σ1 affinity, and the 2-methylphenyl analog (compound 21) showed a 4-fold decrease [1].

Structure-Activity Relationship Medicinal Chemistry Sigma Receptor Ligands

Precision Applications of RLH-033: Optimal Use Cases for High-Affinity Sigma-1 Ligand in Research


Definitive Validation of Sigma-1 Receptor Pharmacology in Native Tissues and Recombinant Systems

RLH-033 is the gold-standard compound for confirming the presence and binding characteristics of sigma-1 receptors. Its high affinity (Ki = 50 pM) ensures complete receptor occupancy at low concentrations, while its exquisite selectivity (>2000-fold over σ2) guarantees that the signal originates exclusively from σ1 sites. This makes it ideal for establishing baseline σ1 pharmacology in new cell lines, tissue preparations, or animal models [1].

Competitive Binding Assays to Screen for Novel Sigma-1 Receptor Modulators

In drug discovery programs targeting the sigma-1 receptor, RLH-033 serves as an ideal reference competitor in radioligand binding assays. Its high affinity allows for the use of low concentrations of radiolabeled RLH-033 (or its displacement of [3H](+)-pentazocine), providing a sensitive and specific platform to accurately determine the Ki values of novel chemical entities and to rank them by their true σ1 affinity [1].

Quality Control and Lot-to-Lot Verification of Radioligands and Receptor Preparations

Due to its well-defined and extreme binding parameters, RLH-033 is an essential tool for quality control in laboratories using sigma receptor radioligands. It can be used to verify the specific activity of a new batch of [3H](+)-pentazocine or to confirm the functional integrity and density of sigma-1 receptors in a prepared membrane fraction, ensuring consistency and reproducibility across experiments and between different research groups [1].

Mechanistic Studies Requiring Selective Sigma-1 Blockade without Dopaminergic Interference

For researchers investigating the role of σ1 receptors in neurobiological processes, RLH-033 offers a clean pharmacological tool. Its negligible affinity for dopamine D2 receptors (Ki = 0.35 µM) differentiates it from classical neuroleptics like haloperidol [1]. This allows for the selective blockade of σ1 receptors in functional assays (e.g., neuroprotection, calcium signaling) without confounding effects from dopaminergic modulation, leading to clearer interpretation of σ1-mediated mechanisms.

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